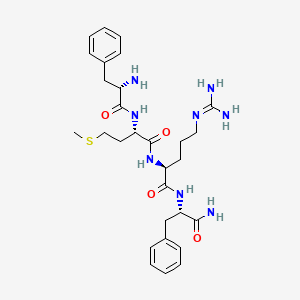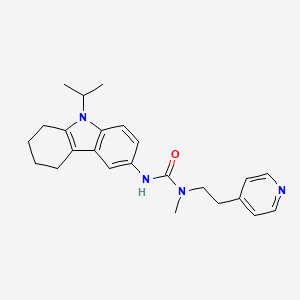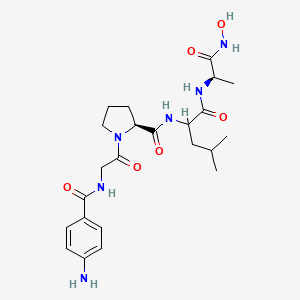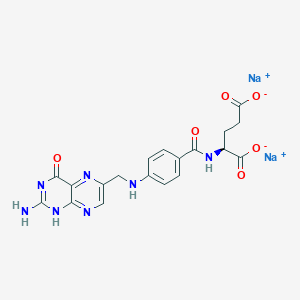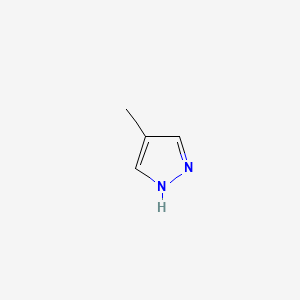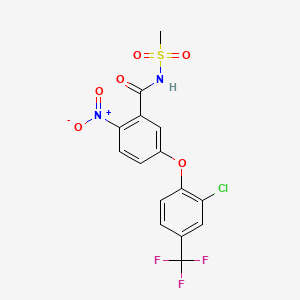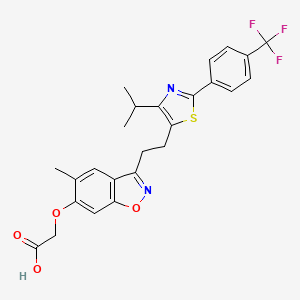![molecular formula C45H56N8O13S3 B1673591 (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 154132-95-3](/img/structure/B1673591.png)
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Overview
Description
FPL-14294 is a novel cholecystokinin octapeptide agonist with effective intranasal anorectic activity in rats. It is known for its ability to induce satiety and reduce food intake by interacting with cholecystokinin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FPL-14294 involves the incorporation of a sulfoxy group into the phenylacetyl moiety and the use of a methylated phenylalanine residue. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production methods for FPL-14294 are not widely documented. it is likely that the synthesis involves standard peptide synthesis techniques, including solid-phase peptide synthesis and purification by high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: FPL-14294 primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions:
Peptide Bond Formation: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Cleavage: Acidic conditions using trifluoroacetic acid for deprotection and cleavage from the resin
Major Products: The major product formed from these reactions is the fully protected peptide, which is then deprotected to yield the active compound FPL-14294 .
Scientific Research Applications
FPL-14294 has several scientific research applications:
Chemistry: Used as a tool compound to study cholecystokinin receptor interactions and peptide synthesis techniques
Biology: Investigated for its role in appetite regulation and satiety signaling pathways
Medicine: Potential therapeutic applications in treating obesity and eating disorders due to its anorectic effects
Industry: Utilized in the development of novel peptide-based therapeutics and as a reference compound in pharmacological studies
Mechanism of Action
FPL-14294 exerts its effects by acting as an agonist at cholecystokinin receptors, specifically the cholecystokinin-A receptor subtype. It mimics the action of endogenous cholecystokinin, leading to the activation of signaling pathways that induce satiety and reduce food intake .
Comparison with Similar Compounds
Cholecystokinin octapeptide (CCK-8): A natural peptide with similar receptor affinity but lower metabolic stability
ARL 15849: An improved analog of FPL-14294 with enhanced cholecystokinin-A receptor selectivity and greater stability.
Uniqueness: FPL-14294 is unique due to its enhanced metabolic stability and potent anorectic activity compared to cholecystokinin octapeptide. It is more than 200 times more potent than cholecystokinin octapeptide in inhibiting feeding in fasted rats .
Properties
CAS No. |
154132-95-3 |
|---|---|
Molecular Formula |
C45H56N8O13S3 |
Molecular Weight |
1013.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H56N8O13S3/c1-46-35(21-27-9-5-4-6-10-27)43(60)53-45(62)37(24-40(56)57)52-42(59)34(18-20-68-3)51-44(61)36(23-29-25-47-32-12-8-7-11-31(29)32)50-39(55)26-48-41(58)33(17-19-67-2)49-38(54)22-28-13-15-30(16-14-28)66-69(63,64)65/h4-16,25,33-37,46-47H,17-24,26H2,1-3H3,(H,48,58)(H,49,54)(H,50,55)(H,51,61)(H,52,59)(H,56,57)(H,53,60,62)(H,63,64,65)/t33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
PKMRCHBERGHHNY-LTLCPEALSA-N |
SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
154132-95-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6 4-(sulfoxy)phenylacetyl-methionyl-glycyl-trptophyl-methionyl-aspartyl-methylphenylalaninehydrazide FPL 14294 FPL-14294 Hpa(SO3H)-Met-Gly-Trp-Met-Asp-MePhe-NH2NH3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


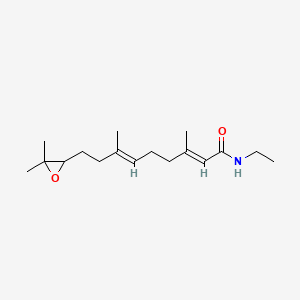

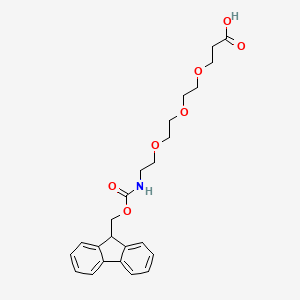
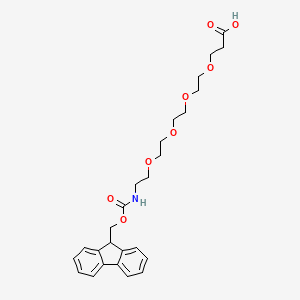
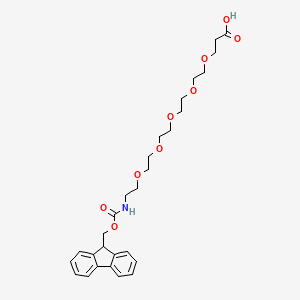
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)
